Cas no 110335-22-3 (3-ethyl-4-phenyl-1H-pyrazol-5-amine)

3-Ethyl-4-phenyl-1H-pyrazol-5-amine is a pyrazole derivative with a molecular formula of C11H13N3. This compound features an amine functional group at the 5-position and an ethyl substituent at the 3-position, contributing to its reactivity and potential utility in organic synthesis. The phenyl ring at the 4-position enhances its aromatic character, making it a versatile intermediate for pharmaceuticals, agrochemicals, and coordination chemistry. Its structural framework is conducive to further functionalization, enabling the development of novel heterocyclic compounds. The compound's stability and well-defined reactivity profile make it suitable for applications in medicinal chemistry, particularly in the design of biologically active molecules.
3-ethyl-4-phenyl-1H-pyrazol-5-amine structure
110335-22-3 structure
Product Name:3-ethyl-4-phenyl-1H-pyrazol-5-amine
CAS No:110335-22-3
MF:C11H13N3
MW:187.241021871567
CID:1193916
PubChem ID:820346
Update Time:2025-10-21

3-ethyl-4-phenyl-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 5-ethyl-4-phenyl-1H-pyrazol-3-amine
    • 5-Ethyl-4-phenyl-2H-pyrazol-3-ylamine
    • 1H-Pyrazol-3-amine, 5-ethyl-4-phenyl-
    • F3250-0634
    • 3-ethyl-4-phenylpyrazole-5-ylamine
    • AC1LGFBF
    • ACMC-20f1rj
    • CTK0D4901
    • CTK6D2570
    • 3-ethyl-4-phenyl-1H-pyrazol-5-amine
    • AKOS000272071
    • 110335-22-3
    • EN300-742271
    • SCHEMBL13516192
    • J-512427
    • 890014-39-8
    • STK953389
    • Z111781334
    • CCG-311320
    • CS-0440810
    • DTXSID00356195
    • MDL: MFCD03085964
    • Inchi: 1S/C11H13N3/c1-2-9-10(11(12)14-13-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,12,13,14)
    • InChI Key: CXZWOBWWNRMXCN-UHFFFAOYSA-N
    • SMILES: N1C(CC)=C(C(N)=N1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 187.110947427g/mol
  • Monoisotopic Mass: 187.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 54.7Ų

3-ethyl-4-phenyl-1H-pyrazol-5-amine Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

3-ethyl-4-phenyl-1H-pyrazol-5-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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B434715-5mg
3-Ethyl-4-phenyl-1H-pyrazol-5-amine
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B434715-10mg
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$ 65.00 2022-06-07
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$ 95.00 2022-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
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Chemenu
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